2-Iodoestradiol 17beta-acetate
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Description
2-Iodoestradiol 17beta-acetate is a useful research compound. Its molecular formula is C20H25IO3 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodoestradiol 17beta-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodoestradiol 17beta-acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of 2-Iodoestradiol 17beta-acetate involves the conversion of estradiol to 2-iodoestradiol, followed by acetylation of the hydroxyl group at position 17beta.
Starting Materials
Estradiol, Iodine, Sodium iodide, Acetic anhydride, Pyridine, Methanol, Chloroform
Reaction
Step 1: Conversion of Estradiol to 2-Iodoestradiol
- Dissolve estradiol in methanol and add iodine and sodium iodide.
- Heat the mixture at reflux for several hours until the reaction is complete.
- Isolate the product by filtration and wash with water.
Step 2: Acetylation of 2-Iodoestradiol
- Dissolve 2-iodoestradiol in chloroform and add acetic anhydride and pyridine.
- Heat the mixture at reflux for several hours until the reaction is complete.
- Isolate the product by filtration and wash with water.
- Purify the product by recrystallization from a suitable solvent.
properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25IO3/c1-11(22)24-19-6-5-16-14-4-3-12-9-18(23)17(21)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19,23H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGAOMPENJTFN-BKRJIHRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)I)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=C(C=C34)I)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodoestradiol 17beta-acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.